molecular formula C20H21N3O3 B4878687 2-cyano-N-(4-methoxyphenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide

2-cyano-N-(4-methoxyphenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide

Cat. No. B4878687
M. Wt: 351.4 g/mol
InChI Key: SBORZIBEMLSRNF-SQFISAMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-N-(4-methoxyphenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathways of B-cell receptors, and its inhibition has been shown to be effective in the treatment of B-cell malignancies.

Scientific Research Applications

2-cyano-N-(4-methoxyphenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide has been extensively studied for its potential therapeutic applications in B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). 2-cyano-N-(4-methoxyphenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide has shown promising results in preclinical studies, demonstrating potent inhibition of BTK and suppression of B-cell receptor signaling. Clinical trials are currently underway to evaluate the safety and efficacy of 2-cyano-N-(4-methoxyphenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide in patients with B-cell malignancies.

Mechanism of Action

2-cyano-N-(4-methoxyphenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide is a selective inhibitor of BTK, a key enzyme in the B-cell receptor signaling pathway. BTK plays a critical role in the activation of B-cells, and its inhibition leads to the suppression of B-cell receptor signaling and subsequent cell death. 2-cyano-N-(4-methoxyphenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide binds to the active site of BTK, preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
2-cyano-N-(4-methoxyphenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide has been shown to induce apoptosis in B-cell malignancies, leading to the suppression of tumor growth. In addition, 2-cyano-N-(4-methoxyphenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide has been shown to inhibit the proliferation and migration of B-cells, as well as the production of cytokines and chemokines. 2-cyano-N-(4-methoxyphenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide has also been shown to have minimal effects on T-cells and natural killer cells, making it a selective inhibitor of B-cell receptor signaling.

Advantages and Limitations for Lab Experiments

2-cyano-N-(4-methoxyphenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of BTK, making it a valuable tool for studying the role of B-cell receptor signaling in disease. 2-cyano-N-(4-methoxyphenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide has also been shown to have good pharmacokinetic properties, allowing for efficient delivery to target tissues. However, 2-cyano-N-(4-methoxyphenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the development and application of 2-cyano-N-(4-methoxyphenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide. One area of focus is the identification of biomarkers that can predict response to 2-cyano-N-(4-methoxyphenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide therapy. Another area of interest is the combination of 2-cyano-N-(4-methoxyphenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide with other targeted therapies, such as inhibitors of PI3K or BCL-2, to enhance its efficacy. Finally, the development of more potent and selective BTK inhibitors is an ongoing area of research, with the goal of improving the treatment of B-cell malignancies.

properties

IUPAC Name

(Z)-2-cyano-N-(4-methoxyphenyl)-3-(5-piperidin-1-ylfuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-25-17-7-5-16(6-8-17)22-20(24)15(14-21)13-18-9-10-19(26-18)23-11-3-2-4-12-23/h5-10,13H,2-4,11-12H2,1H3,(H,22,24)/b15-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBORZIBEMLSRNF-SQFISAMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)N3CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(O2)N3CCCCC3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-cyano-N-(4-methoxyphenyl)-3-[5-(piperidin-1-yl)furan-2-yl]prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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